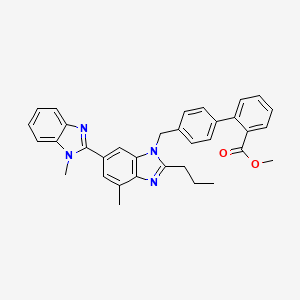
Telmisartan méthyl ester
Vue d'ensemble
Description
Telmisartan methyl ester is a chemical compound derived from telmisartan, an angiotensin II receptor antagonist. Telmisartan is widely used in the treatment of hypertension, heart diseases, and diabetic nephropathy. The methyl ester derivative is often utilized in synthetic chemistry for further modifications and studies.
Applications De Recherche Scientifique
Telmisartan methyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies related to the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: As a precursor for developing new antihypertensive drugs.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Target of Action
Telmisartan is a potent and selective angiotensin II receptor antagonist . It primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
Telmisartan binds to the angiotensin II type 1 (AT1) receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Biochemical Pathways
The key biochemical pathway involved in the action of telmisartan is the renin-angiotensin system (RAS) . This system regulates blood pressure and fluid balance. By blocking the AT1 receptors, telmisartan inhibits the vasoconstrictive effect of angiotensin II, leading to a decrease in blood pressure .
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, telmisartan has trough plasma concentrations of about 10% to 25% of peak plasma concentrations . Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds, and is excreted via the bile into the feces .
Result of Action
The molecular and cellular effects of telmisartan’s action include a reduction in arterial blood pressure and potential beneficial metabolic effects due to its PPAR-gamma agonistic properties . In addition to its cardioprotective effects, telmisartan presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects .
Action Environment
The action, efficacy, and stability of telmisartan can be influenced by various environmental factors. For instance, the synthesis of telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines . This process can be affected by the reaction environment, including the presence of other substances and the temperature . Furthermore, the bioavailability and pharmacokinetics of telmisartan can be influenced by factors such as the patient’s liver function .
Analyse Biochimique
Biochemical Properties
Telmisartan methyl ester, like Telmisartan, is likely to interact with the angiotensin II type 1 (AT1) receptors . By binding to these receptors, it inhibits the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure . This interaction is crucial in its role in managing hypertension .
Cellular Effects
While specific studies on Telmisartan methyl ester are limited, Telmisartan has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively reduce systemic hypertension and proteinuria in cats . It’s plausible that Telmisartan methyl ester may have similar effects, given its structural similarity to Telmisartan.
Molecular Mechanism
Telmisartan methyl ester is expected to exert its effects at the molecular level primarily through its interaction with the AT1 receptors . By binding to these receptors, it inhibits the action of angiotensin II, leading to a reduction in arterial blood pressure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Telmisartan methyl ester in animal models are limited, Telmisartan has been used in cats to effectively reduce systemic hypertension and proteinuria . The dosage used in these studies could potentially provide a starting point for studies on Telmisartan methyl ester.
Metabolic Pathways
Telmisartan, the parent compound of Telmisartan methyl ester, is known to interact with the renin-angiotensin system (RAS), a central regulator of blood pressure and electrolyte homeostasis . It’s plausible that Telmisartan methyl ester may be involved in similar metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of telmisartan methyl ester typically involves the esterification of telmisartan. One common method is the reaction of telmisartan with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction proceeds under reflux conditions, leading to the formation of the methyl ester.
Industrial Production Methods: Industrial production of telmisartan methyl ester follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The key steps include:
- Esterification of telmisartan with methanol.
- Purification of the product using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Telmisartan methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to telmisartan in the presence of water and a base or acid catalyst.
Reduction: Reduction reactions can modify the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Telmisartan.
Reduction: Telmisartan alcohol.
Substitution: Various substituted derivatives of telmisartan.
Comparaison Avec Des Composés Similaires
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Known for its use in treating hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan Methyl Ester: Telmisartan methyl ester is unique due to its high binding affinity to the angiotensin II type-1 receptor and its excellent bioavailability. It also has a longer half-life compared to other similar compounds, making it effective with once-daily dosing.
Propriétés
IUPAC Name |
methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467572 | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528560-93-2 | |
| Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telmisartan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELMISARTAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
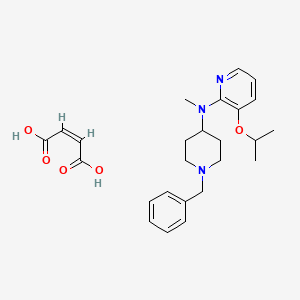
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
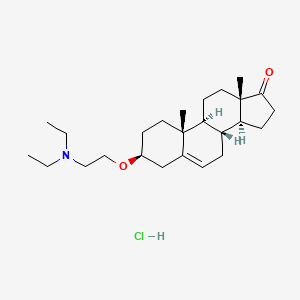

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)
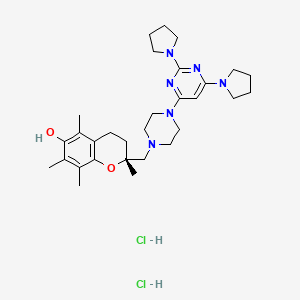

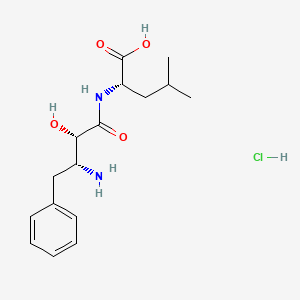
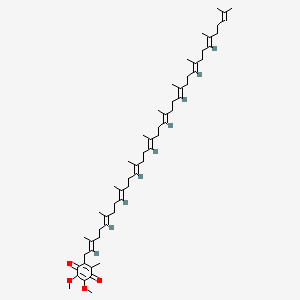

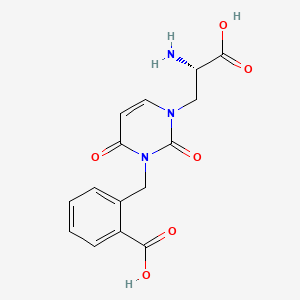
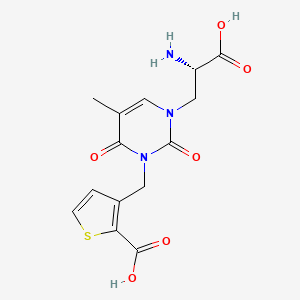
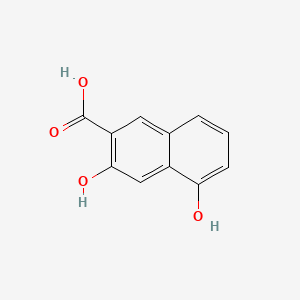
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
